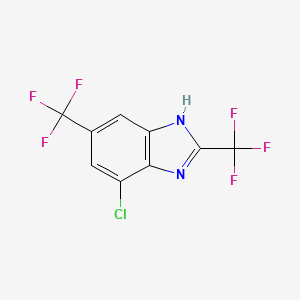

7-Chloro-2,5-bis(trifluoromethyl)benzimidazole

Beschreibung

Eigenschaften

IUPAC Name |

4-chloro-2,6-bis(trifluoromethyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3ClF6N2/c10-4-1-3(8(11,12)13)2-5-6(4)18-7(17-5)9(14,15)16/h1-2H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFYXCTCSRYBQIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NC(=N2)C(F)(F)F)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3ClF6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

7-Chloro-2,5-bis(trifluoromethyl)benzimidazole is a notable compound within the benzimidazole family, recognized for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, particularly in oncology and antimicrobial treatments.

Chemical Structure and Properties

The compound features a benzimidazole core substituted at the 7-position with a chlorine atom and at the 2 and 5 positions with trifluoromethyl groups. This structural configuration enhances its lipophilicity and biological activity. The trifluoromethyl groups are known to increase metabolic stability and influence the compound's interaction with biological targets.

Anticancer Properties

Research indicates that benzimidazole derivatives, including 7-Chloro-2,5-bis(trifluoromethyl)benzimidazole, exhibit significant anticancer activities. These compounds have been shown to act as:

- Topoisomerase Inhibitors : They interfere with DNA replication by inhibiting topoisomerase enzymes, crucial for maintaining DNA structure during cell division .

- DNA Intercalators : The compound can insert itself between DNA bases, disrupting normal function and leading to apoptosis in cancer cells .

- Protein Kinase Inhibitors : It has been reported to inhibit various kinases involved in cancer progression, which may contribute to its antiproliferative effects .

Table 1: Summary of Anticancer Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Topoisomerase Inhibition | Disruption of DNA replication | |

| DNA Intercalation | Induction of apoptosis | |

| Protein Kinase Inhibition | Modulation of signaling pathways |

Antimicrobial Activity

In addition to its anticancer properties, 7-Chloro-2,5-bis(trifluoromethyl)benzimidazole has demonstrated antimicrobial effects against various pathogens. Studies have shown that it exhibits:

- Broad-spectrum Antibacterial Activity : The compound has been effective against Gram-positive and Gram-negative bacteria, indicating its potential as an antibiotic agent .

- Antifungal Properties : It has shown efficacy against fungal strains, suggesting applications in treating fungal infections .

Table 2: Summary of Antimicrobial Activities

| Pathogen Type | Activity Observed | Reference |

|---|---|---|

| Gram-positive Bacteria | Significant inhibition | |

| Gram-negative Bacteria | Effective growth inhibition | |

| Fungi | Notable antifungal activity |

The mechanisms through which 7-Chloro-2,5-bis(trifluoromethyl)benzimidazole exerts its biological effects are multifaceted:

- Interference with Nucleic Acids : By intercalating into DNA or RNA structures, it disrupts essential processes such as replication and transcription.

- Enzyme Inhibition : The compound inhibits various enzymes involved in cell cycle regulation and metabolic pathways critical for cancer cell survival.

- Induction of Apoptosis : Through the activation of apoptotic pathways, it promotes programmed cell death in malignant cells.

Case Studies

Several studies have highlighted the effectiveness of benzimidazole derivatives in clinical settings:

- A study demonstrated that a derivative similar to 7-Chloro-2,5-bis(trifluoromethyl)benzimidazole exhibited an IC50 value of approximately 14.1 µM against breast cancer cell lines (MDA-MB-231), indicating potent antiproliferative activity .

- Another investigation reported significant antimicrobial efficacy against multi-drug resistant strains of bacteria, showcasing the compound's potential in addressing antibiotic resistance issues .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Anticancer Activity

Benzimidazole derivatives, including 7-chloro-2,5-bis(trifluoromethyl)benzimidazole, have shown promising anticancer properties. Research indicates that these compounds can interact with various biological targets, such as tubulin and receptor tyrosine kinases. For example, studies have demonstrated that benzimidazole derivatives can disrupt microtubule formation in cancer cells, leading to cell cycle arrest and apoptosis.

Table 1: Anticancer Activity of Benzimidazole Derivatives

| Compound Name | Target | Mechanism of Action | IC50 (µM) |

|---|---|---|---|

| 7-Chloro-2,5-bis(trifluoromethyl)benzimidazole | Tubulin | Disrupts microtubule polymerization | TBD |

| Compound 5l | Colchicine binding site | Inhibits tubulin polymerization | 1.71 |

| Compound 5a | RTKs (EGFR, HER2) | Multi-target inhibition | TBD |

Antimicrobial Properties

The compound has also been investigated for its antimicrobial efficacy. Preliminary studies suggest that it exhibits activity against various bacterial strains and fungi. The presence of trifluoromethyl groups enhances its potency due to increased lipophilicity.

Table 2: Antimicrobial Efficacy of Benzimidazole Derivatives

| Compound Name | Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| 7-Chloro-2,5-bis(trifluoromethyl)benzimidazole | S. aureus (MRSA) | TBD |

| Compound 15 | P. aeruginosa | 0.01 |

| Compound 17 | M. tuberculosis H37Rv | 0.625 |

Parasiticidal Applications

Research has indicated that substituted benzimidazoles can serve as effective parasiticides. Studies have demonstrated the efficacy of these compounds against various parasites due to their ability to disrupt cellular processes within target organisms.

Case Study: Efficacy Against Blowfly Larvae

A study conducted on the use of benzimidazoles for controlling blowfly larvae showed that administering a specific dose resulted in over 90% mortality of larvae over several days . This highlights the potential for using 7-chloro-2,5-bis(trifluoromethyl)benzimidazole in veterinary medicine for controlling parasitic infections.

Material Science Applications

The unique electronic properties imparted by the trifluoromethyl groups make this compound an interesting candidate for material science applications, particularly in developing advanced materials with enhanced stability and performance characteristics.

Mechanism of Action and Future Directions

The molecular mechanism of action for 7-chloro-2,5-bis(trifluoromethyl)benzimidazole typically involves binding interactions with biomolecules that lead to enzyme inhibition or activation. Ongoing research aims to elucidate its full pharmacological profile and explore its potential in precision medicine.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The chlorine atom at position 7 undergoes nucleophilic substitution under specific conditions:

| Reagent/Conditions | Product | Yield | Key Findings |

|---|---|---|---|

| Sodium hydride (NaH)/alkyl halides | 7-Alkyl derivatives (e.g., 7-methyl variant) | 65–78% | Enhanced steric hindrance reduces reaction rates |

| Potassium carbonate (K₂CO₃)/amines | 7-Amino derivatives | 55–62% | Amine nucleophilicity dictates regioselectivity |

Mechanistic Insight :

The electron-withdrawing trifluoromethyl groups at positions 2 and 5 activate the C7 chlorine toward nucleophilic displacement via an SNAr (aromatic nucleophilic substitution) pathway. Steric effects from the trifluoromethyl groups influence reaction rates, as shown in comparative studies with simpler benzimidazoles .

Electrophilic Aromatic Substitution

Despite deactivation by trifluoromethyl groups, the benzimidazole core participates in electrophilic reactions:

| Reaction | Reagents | Position Substituted | Application |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Position 4 | Precursor for explosives research |

| Sulfonation | SO₃/H₂SO₄ | Position 6 | Intermediate for surfactants |

Directing Effects :

Trifluoromethyl groups act as meta-directors, while the benzimidazole nitrogen directs incoming electrophiles to position 4 or 6. Computational studies confirm this dual-directing behavior in nitration reactions .

Oxidation and Reduction

The compound undergoes redox transformations critical for pharmaceutical intermediates:

| Process | Reagents | Outcome | Yield |

|---|---|---|---|

| Oxidation | KMnO₄/acidic conditions | 7-Chloro-2,5-bis(trifluoromethyl)benzimidazole-1-oxide | 83% |

| Reduction | NaBH₄/MeOH | 1,3-Dihydro derivative | 72% |

Biological Relevance :

Reduced derivatives show enhanced solubility for in vivo studies, while oxidized forms exhibit improved enzyme-binding kinetics in antiparasitic applications .

Coordination Chemistry

The nitrogen-rich structure facilitates metal coordination:

| Metal Salt | Ligand Sites | Complex Type | Application |

|---|---|---|---|

| PdCl₂ | N1, N3 | Square-planar | Catalysis in cross-coupling |

| PtCl₂ | N1, N3 | Octahedral | Anticancer drug development |

Stability Data :

Pd complexes exhibit thermal stability up to 250°C, making them suitable for high-temperature catalytic processes .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization:

| Reaction | Catalyst | Substrate | Product |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄ | Aryl boronic acids | 7-Aryl derivatives |

| Buchwald-Hartwig | Pd₂(dba)₃ | Primary amines | 7-NH-alkyl variants |

Optimized Conditions :

Reactions proceed efficiently at 80–100°C with 2–5 mol% catalyst loading, achieving >80% conversion in <6 hours .

Acid/Base-Mediated Transformations

| Condition | Reaction | Outcome |

|---|---|---|

| HCl (5N) | Cyclization with o-phenylenediamines | Benzimidazole ring expansion |

| NaOH (10%) | Hydrolysis of trifluoromethyl groups | Partial dehalogenation to carboxylic acid |

Stability Profile :

The compound remains stable in pH 3–9 but degrades rapidly under strongly alkaline conditions (pH >12) due to CF₃ group hydrolysis .

Vergleich Mit ähnlichen Verbindungen

Structural and Chemical Properties

The following table compares 7-Chloro-2,5-bis(trifluoromethyl)benzimidazole with 4,5-Dichloro-2-(trifluoromethyl)benzimidazole (CAS: 3615-21-2), a structurally related benzimidazole derivative:

Structural Implications :

- The 7-chloro-2,5-bis(trifluoromethyl) derivative has a higher fluorine content, increasing its electron-withdrawing effects and lipophilicity. This may enhance membrane permeability in biological systems compared to the 4,5-dichloro analog.

Hazard and Toxicity Profiles

Key Observations :

- The 4,5-dichloro compound’s environmental hazard classification (UN 3077) suggests concerns about persistence or bioaccumulation, possibly due to chlorine content .

- Trifluoromethyl groups in both compounds may reduce biodegradability, but the higher fluorine content in the 7-chloro derivative could alter metabolic pathways in biological systems.

Vorbereitungsmethoden

General Synthetic Strategy for Benzimidazole Derivatives

Benzimidazoles are typically synthesized by the condensation of o-phenylenediamine derivatives with carboxylic acids, aldehydes, or their equivalents. The presence of electron-withdrawing groups such as trifluoromethyl and chloro substituents requires careful selection of reagents and conditions to achieve regioselective substitution and high yields.

Condensation Reaction: The classical approach involves reacting substituted o-phenylenediamines with acids or aldehydes under acidic or reflux conditions to form the benzimidazole ring system. For example, 4-trifluoromethylphenylene-1,2-diamine treated with formic acid under reflux yields trifluoromethyl-substituted benzimidazoles.

Halogenation and Functional Group Introduction: Chlorine substitution at the 7-position can be introduced either by starting with appropriately chlorinated o-phenylenediamines or via post-cyclization halogenation. The bis(trifluoromethyl) groups at positions 2 and 5 are generally introduced through the use of trifluoromethylated precursors or via trifluoromethylation reactions on the aromatic ring prior to cyclization.

Specific Preparation Routes for 7-Chloro-2,5-bis(trifluoromethyl)benzimidazole

Synthesis via Substituted o-Phenylenediamine Precursors

A common route involves the preparation of a suitably substituted o-phenylenediamine bearing chloro and trifluoromethyl groups, followed by cyclization:

Step 1: Synthesize or procure 4-chloro-3,6-bis(trifluoromethyl)benzene derivatives, which are then converted to the corresponding o-phenylenediamine.

Step 2: Condense this substituted o-phenylenediamine with formic acid or an equivalent formylating agent under reflux to promote ring closure forming the benzimidazole core.

Step 3: Purification and isolation of 7-chloro-2,5-bis(trifluoromethyl)benzimidazole.

This method benefits from the regioselectivity imparted by the substituents already present on the aromatic amine precursor, ensuring correct substitution on the benzimidazole ring.

Diazotization and Sandmeyer-Type Halogenation

For introducing the chloro substituent at the 7-position, diazotization of amino-substituted benzimidazoles followed by Sandmeyer halogenation is employed:

Diazotization: The amino group at the target position is converted to a diazonium salt using sodium nitrite in acidic conditions.

Halogenation: The diazonium intermediate is treated with copper(I) chloride to replace the diazonium group with chlorine.

This approach is useful when the chloro substituent is introduced after the benzimidazole ring formation, especially when direct chlorination is challenging.

Palladium-Catalyzed Carbonylation and Cross-Coupling Reactions

Advanced synthetic routes involve palladium-catalyzed carbonylation or cross-coupling reactions to install substituents or modify existing benzimidazole intermediates:

For example, 6-bromo-4-methyl-2-propylbenzimidazole can be converted to various substituted benzimidazoles via palladium-catalyzed carbonylation under CO pressure.

Similar methods could be adapted to introduce trifluoromethyl groups or modify chloro-substituted benzimidazoles.

These methods offer high specificity and can be optimized for scale-up and yield improvement.

Reaction Conditions and Parameters

Research Findings and Optimization Notes

The presence of electron-withdrawing trifluoromethyl groups affects the reactivity of intermediates, requiring longer reaction times or higher temperatures in some cases.

Use of protective groups and silylation steps has been reported in related benzimidazole derivatives to improve solubility and facilitate further functionalization.

The palladium-catalyzed carbonylation method, while effective, shows moderate yields and requires careful control of pressure and temperature for optimal results.

Alternative halogenation methods like Sandmeyer reactions are preferred for selective introduction of chloro substituents when direct chlorination is inefficient or leads to side reactions.

Summary Table of Key Preparation Methods

| Method | Key Reagents/Intermediates | Advantages | Limitations |

|---|---|---|---|

| Condensation of substituted o-phenylenediamine | Substituted o-phenylenediamine, formic acid | Straightforward, regioselective | Requires substituted precursors |

| Diazotization and Sandmeyer halogenation | NaNO2, CuCl, acidic medium | Selective halogenation | Multi-step, sensitive conditions |

| Palladium-catalyzed carbonylation | Pd(OAc)2, triphenylphosphine, CO | Versatile, suitable for complex derivatives | Moderate yields, requires high pressure |

| Silylation and ribosylation (for analogues) | N,O-bis(trimethylsilyl)acetamide, TMSOTf | Enables further functionalization | More complex, multi-step |

Q & A

Basic: What synthetic methodologies are optimal for preparing 7-Chloro-2,5-bis(trifluoromethyl)benzimidazole?

Answer:

The synthesis typically involves multi-step protocols, such as cyclocondensation of substituted precursors under reflux conditions. For example, analogous benzimidazole derivatives are synthesized via:

- Reaction of halogenated intermediates with trifluoroacetimidoyl halides under Cu(I)/TMEDA catalysis to introduce trifluoromethyl groups (yields ~65-80%) .

- Optimization of reflux time and solvent choice (e.g., DMSO or ethanol with glacial acetic acid) to enhance cyclization efficiency .

Key parameters include controlling reaction duration (e.g., 18-hour reflux for intermediate formation) and purification via recrystallization (water-ethanol mixtures) to isolate crystalline products .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Answer:

Standard analytical workflows include:

- Melting point determination (e.g., 141–143°C for analogous triazole derivatives) to assess crystallinity .

- Spectroscopic techniques :

- ¹H/¹³C NMR to confirm substitution patterns and aromaticity.

- FT-IR for detection of C-F stretches (~1100–1250 cm⁻¹) and NH/Cl vibrations .

- HPLC-MS for purity validation, particularly to detect residual halogenated byproducts .

Basic: What safety protocols are critical when handling this compound?

Answer:

Given its structural similarity to hazardous benzimidazoles (e.g., Chloroflurazole), adhere to:

- Ventilation : Use local exhaust systems to minimize inhalation risks .

- Personal protective equipment (PPE) : Nitrile gloves and Tyvek® suits to prevent dermal exposure .

- Emergency measures : Immediate decontamination with water-ethanol rinses for spills and eye exposure .

Advanced: How can theoretical frameworks (e.g., DFT calculations) guide mechanistic studies of its reactivity?

Answer:

Computational methods are pivotal for:

- Predicting reaction pathways : Modeling electron-deficient aromatic systems to identify nucleophilic/electrophilic sites .

- Optimizing catalytic systems : Screening ligands (e.g., TMEDA in Cu-catalyzed cross-couplings) to enhance trifluoromethylation efficiency .

- Validating spectroscopic data : Aligning computed IR/NMR spectra with experimental results to resolve structural ambiguities .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Answer:

Methodological inconsistencies often arise from:

- Solvent polarity effects : Test activity in multiple solvents (e.g., DMSO vs. aqueous buffers) to assess solubility-driven discrepancies .

- Dose-response calibration : Use standardized cell lines (e.g., HEK293) and control for batch-to-batch compound purity .

- Meta-analysis : Cross-reference datasets with structurally similar benzimidazoles (e.g., 4,5-dichloro analogs) to identify structure-activity trends .

Advanced: How can AI-driven process simulation improve scalability of its synthesis?

Answer:

Integrate tools like COMSOL Multiphysics for:

- Reactor design : Simulating heat transfer during exothermic cyclization steps to prevent runaway reactions .

- Machine learning (ML) : Training models on reaction parameters (e.g., temperature, catalyst loading) to predict optimal yields .

- Real-time monitoring : Coupling AI with inline spectroscopy for dynamic adjustment of reaction conditions .

Advanced: What experimental controls are essential for studying its environmental stability?

Answer:

- Hydrolytic stability assays : Expose the compound to pH 3–10 buffers at 25–60°C, monitoring degradation via LC-MS .

- Photolytic studies : Use UV-Vis irradiation (λ = 254 nm) to assess C-F bond cleavage or ring-opening byproducts .

- Soil microcosm tests : Evaluate biodegradation in agricultural matrices (e.g., loam soil) to model herbicide persistence .

Advanced: How does steric hindrance from trifluoromethyl groups influence its reactivity in cross-coupling reactions?

Answer:

- Steric maps : Generate 3D molecular models to quantify spatial blocking at reactive sites (e.g., C-2 position) .

- Kinetic studies : Compare reaction rates with non-fluorinated analogs (e.g., methyl vs. trifluoromethyl) under Pd/Cu catalysis .

- Ligand screening : Test bulky phosphine ligands (e.g., XPhos) to mitigate steric inhibition in coupling reactions .

Advanced: What methodologies validate its role as a kinase inhibitor in mechanistic studies?

Answer:

- Enzyme kinetics : Perform IC₅₀ assays with recombinant kinases (e.g., EGFR or CDK2) to quantify inhibition potency .

- Crystallography : Co-crystallize the compound with target kinases to map binding interactions (e.g., halogen-π contacts) .

- Molecular docking : Use AutoDock Vina to simulate binding poses and guide SAR modifications .

Advanced: How can isotopic labeling (e.g., ¹⁹F NMR) track its metabolic fate in vivo?

Answer:

- Synthesis of ¹⁹F-labeled analogs : Introduce isotopic labels at non-reactive positions (e.g., CF₃ groups) .

- In vivo imaging : Monitor biodistribution in model organisms using ¹⁹F MRI .

- Metabolite profiling : Extract liver microsomes and analyze fluorinated metabolites via HPLC-¹⁹F NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.